

Ingenol 3,20-dibenzoate molecular formula and weight

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Compound of Interest

Compound Name: *Ingenol 3,20-dibenzoate*

Cat. No.: *B1210057*

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An In-depth Technical Guide to **Ingenol 3,20-Dibenzoate**

Introduction

Ingenol 3,20-dibenzoate (IDB) is a natural diterpenoid ester and a potent activator of Protein Kinase C (PKC).^{[1][2][3]} This compound has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology and immunology.^{[4][5][6]} This technical guide provides a comprehensive overview of the molecular characteristics, mechanism of action, and experimental protocols related to **Ingenol 3,20-dibenzoate**.

Molecular and Physicochemical Properties

Ingenol 3,20-dibenzoate is characterized by the following molecular and physicochemical properties:

Property	Value	Reference
Molecular Formula	C ₃₄ H ₃₆ O ₇	[2][4][7]
Molecular Weight	556.65 g/mol	[2][4]
Exact Mass	556.2461 u	[1]
CAS Number	59086-90-7	[1][2]
Appearance	Off-White Solid	[2]
Purity	≥97%	[4]
Solubility	Soluble in DMSO	[1]

Mechanism of Action and Signaling Pathways

Ingenol 3,20-dibenzoate's primary mechanism of action is the activation of Protein Kinase C (PKC) isoforms.[8] This activation triggers a cascade of downstream signaling events that can lead to various cellular responses, including apoptosis, cell cycle arrest, and modulation of immune cell function.

Protein Kinase C (PKC) Activation

Ingenol 3,20-dibenzoate is a potent PKC isoform-selective agonist, inducing the translocation of novel PKCs (nPKC-delta, -epsilon, and -theta) and PKC-mu from the cytosol to the particulate fraction of the cell.[9][8] This translocation is a key step in the activation of these kinases.

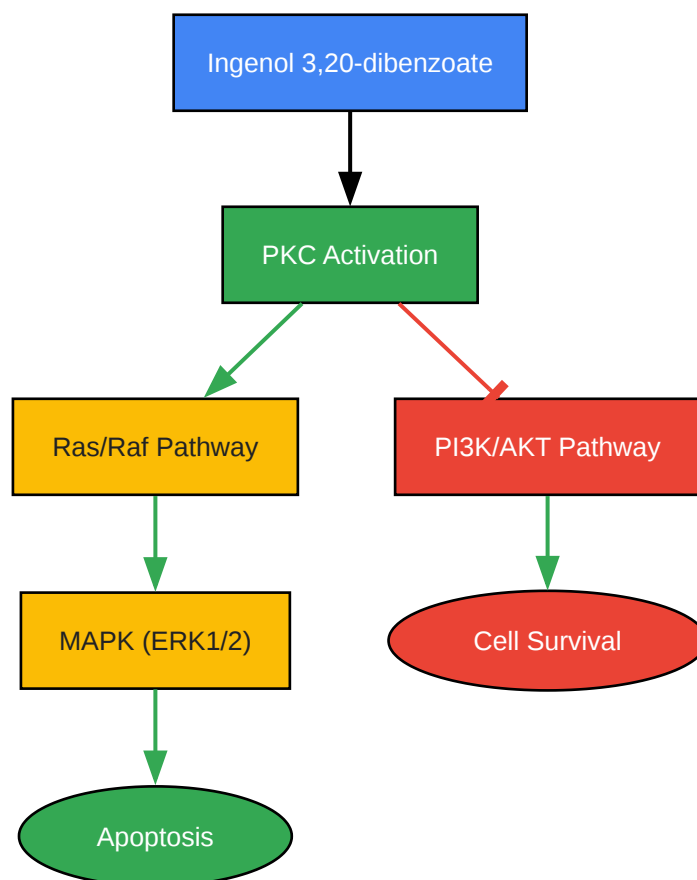


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Activation of Protein Kinase C by **Ingenol 3,20-dibenzoate**.

Downstream Signaling Cascades

The activation of PKC by **Ingenol 3,20-dibenzoate** initiates downstream signaling pathways, including the Ras/Raf/MAPK pathway, while inhibiting others, such as the PI3K/AKT pathway. [10] This dual action contributes to its pro-apoptotic effects in cancer cells. For instance, a related compound, Ingenol 3-angelate (PEP005), has been shown to increase the phosphorylation of PKCdelta, Raf1, and ERK1/2, while reducing the levels of phosphorylated AKT.[10]

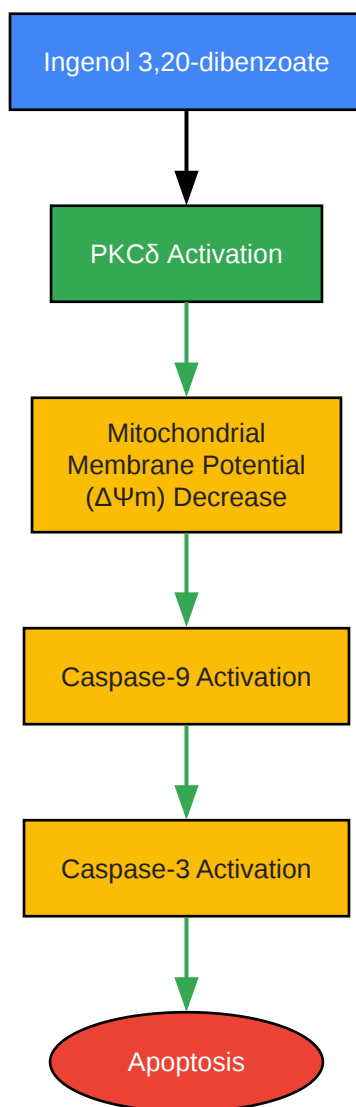


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Downstream signaling pathways modulated by **Ingenol 3,20-dibenzoate**.

Induction of Apoptosis

Ingenol 3,20-dibenzoate is a known inducer of apoptosis in various cancer cell lines.[2][4] The apoptotic process is initiated through the de novo synthesis of macromolecules.[9][8] Related ingenol esters have been shown to activate caspase-9 and caspase-3, leading to a decrease in mitochondrial membrane potential and DNA fragmentation.[11]



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Apoptosis induction pathway by **Ingenol 3,20-dibenzoate**.

Experimental Protocols

The following are generalized protocols for key experiments to assess the activity of **Ingenol 3,20-dibenzoate**. Specific cell types and conditions may require optimization.

Cell Culture and Treatment

- Cell Seeding: Plate cells (e.g., non-small cell lung cancer cells or leukemia cell lines) in appropriate culture vessels and media.

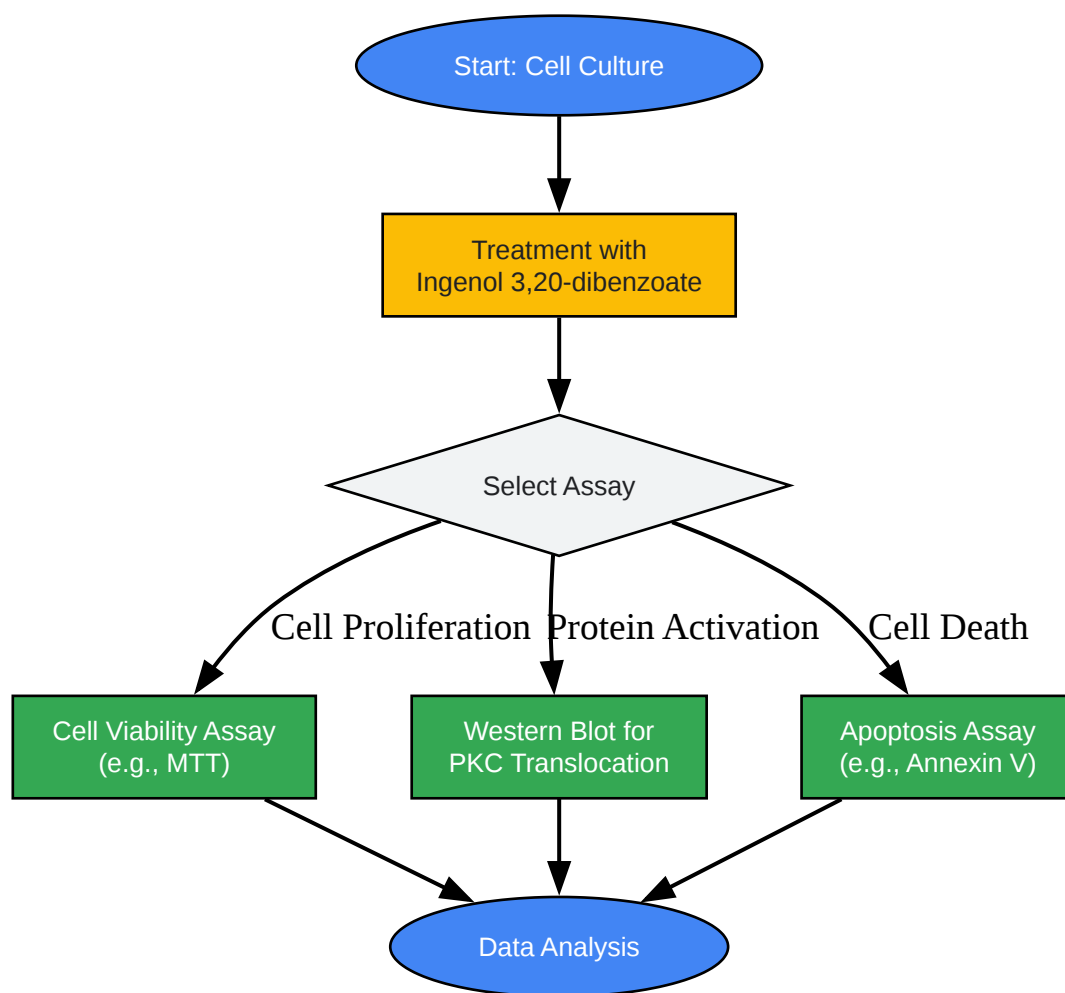
- Treatment: Once cells have adhered and are in the logarithmic growth phase, treat with varying concentrations of **Ingenol 3,20-dibenzoate** (e.g., 0-10000 nM) for the desired duration (e.g., 4 hours).[9] A vehicle control (e.g., DMSO) should be included.

Cell Viability Assay (MTT Assay)

- Reagent Preparation: Prepare MTT solution (5 mg/mL in PBS).
- Incubation: After treatment with **Ingenol 3,20-dibenzoate**, add MTT solution to each well and incubate for 2-4 hours at 37°C.
- Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl).
- Measurement: Read the absorbance at 570 nm using a microplate reader.

Western Blot for PKC Translocation

- Cell Fractionation: Following treatment, harvest cells and perform subcellular fractionation to separate cytosolic and particulate (membrane) fractions.
- Protein Quantification: Determine the protein concentration of each fraction using a standard assay (e.g., BCA assay).
- SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, perform electrophoresis, and transfer the proteins to a PVDF membrane.
- Immunoblotting: Block the membrane and incubate with a primary antibody specific for the PKC isoform of interest (e.g., PKC δ). Follow with incubation with an appropriate HRP-conjugated secondary antibody.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.



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General experimental workflow for assessing the bioactivity of **Ingenol 3,20-dibenzoate**.

Quantitative Data Summary

The following table summarizes key quantitative data from studies involving **Ingenol 3,20-dibenzoate** and related compounds.

Parameter	Cell Line/Model	Value	Reference
EC ₅₀ (Cell Proliferation)	UT-7/EPO	0.27 µg/ml (485 nM)	[9]
Effective Concentration (NK cell degranulation enhancement)	NK cells stimulated by A549 and H1299 cells	0-10000 nM	[9]
In vivo Dosage (Anemia mitigation)	Mouse model	20 µ g/mouse (i.p.)	[9]
IC ₅₀ (Survival and Proliferation) of Ingenol-3-Angelate	A2058 (Melanoma)	~38 µM	[11]
IC ₅₀ (Survival and Proliferation) of Ingenol-3-Angelate	HT144 (Melanoma)	~46 µM	[11]

Conclusion

Ingenol 3,20-dibenzoate is a valuable research tool for studying PKC-mediated signaling pathways. Its ability to induce apoptosis and modulate immune cell function makes it a compound of interest for further investigation in drug development, particularly in the context of cancer therapy. The information and protocols provided in this guide serve as a foundation for researchers and scientists working with this potent bioactive molecule.

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